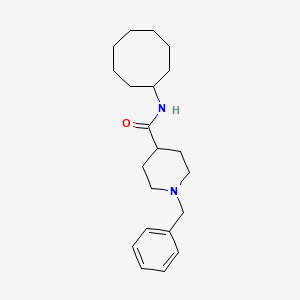
3-butyl-4-chloro-8-methoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-4-chloro-8-methoxy-2-methylquinoline is a chemical compound that belongs to the quinoline family. This compound is of significant interest to scientific researchers due to its unique chemical structure and its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-butyl-4-chloro-8-methoxy-2-methylquinoline in cancer cells involves the inhibition of several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This leads to the suppression of cell proliferation and induction of apoptosis. In addition, this compound has also been found to inhibit the expression of VEGF, a protein that promotes angiogenesis, thereby suppressing the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
3-butyl-4-chloro-8-methoxy-2-methylquinoline has been found to have several biochemical and physiological effects. In cancer cells, this compound induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, while suppressing the expression of anti-apoptotic proteins, such as Bcl-2. This leads to the induction of apoptosis and the suppression of tumor growth. In addition, this compound has also been found to inhibit the expression of several cytokines and chemokines, which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-butyl-4-chloro-8-methoxy-2-methylquinoline in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-butyl-4-chloro-8-methoxy-2-methylquinoline. One of the areas of interest is the development of novel analogs with improved pharmacological properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-microbial effects of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-butyl-4-chloro-8-methoxy-2-methylquinoline as a potential therapeutic agent for cancer and infectious diseases.
Conclusion:
In conclusion, 3-butyl-4-chloro-8-methoxy-2-methylquinoline is a chemical compound with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-butyl-4-chloro-8-methoxy-2-methylquinoline involves several steps. Firstly, 4-chloro-8-methoxy-2-methylquinoline is reacted with butyl lithium to form the corresponding lithium salt. This salt is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ester is reduced using lithium aluminum hydride to yield 3-butyl-4-chloro-8-methoxy-2-methylquinoline.
Applications De Recherche Scientifique
3-butyl-4-chloro-8-methoxy-2-methylquinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-butyl-4-chloro-8-methoxy-2-methylquinoline has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
3-butyl-4-chloro-8-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-4-5-7-11-10(2)17-15-12(14(11)16)8-6-9-13(15)18-3/h6,8-9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAXHSUADOBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-4-chloro-8-methoxy-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)

![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)